2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

Blue Fluorescent OLED Horizontal Dipole Orientation External Quantum Efficiency

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan (CAS 1226809-67-1) is a polycyclic aromatic compound belonging to the anthracene–dibenzofuran hybrid class, with a molecular formula of C₃₆H₂₂O and a molecular weight of 470.56 g·mol⁻¹. It is commercially available at standard purities of 98% (HPLC) , with the dibenzofuran moiety attached at the 2-position of the anthracene core, and a naphthalen-2-yl group occupying the opposing 10-position.

Molecular Formula C36H22O
Molecular Weight 470.6 g/mol
Cat. No. B12508719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan
Molecular FormulaC36H22O
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=CC=CC=C87
InChIInChI=1S/C36H22O/c1-2-10-24-21-25(18-17-23(24)9-1)35-28-12-3-5-14-30(28)36(31-15-6-4-13-29(31)35)26-19-20-34-32(22-26)27-11-7-8-16-33(27)37-34/h1-22H
InChIKeyUYEFMAMRNKBMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan – High-Purity Anthracene–Dibenzofuran Hybrid for Blue OLED Host and Emitter Applications


2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan (CAS 1226809-67-1) is a polycyclic aromatic compound belonging to the anthracene–dibenzofuran hybrid class, with a molecular formula of C₃₆H₂₂O and a molecular weight of 470.56 g·mol⁻¹ . It is commercially available at standard purities of 98% (HPLC) , with the dibenzofuran moiety attached at the 2-position of the anthracene core, and a naphthalen-2-yl group occupying the opposing 10-position. This compound is primarily positioned as a host or emitter candidate for blue organic light-emitting diodes (OLEDs), where the electron-rich dibenzofuran unit modulates frontier orbital energies and the extended π-conjugation of the naphthalen-2-yl substituent enhances thermal stability and photoluminescence properties relative to simpler phenyl-substituted analogs [1].

Why 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan Cannot Be Replaced by Generic Anthracene–Dibenzofuran Derivatives


Within the anthracene–dibenzofuran host family, seemingly minor structural variations produce quantitatively distinct device outcomes. The substitution position of the dibenzofuran unit on anthracene (2-yl vs. 4-yl) alters molecular dipole orientation and intermolecular packing, affecting horizontal transition dipole ratios by several percentage points . The identity of the opposing aryl substituent (naphthalen-2-yl vs. phenyl vs. tert-butylphenyl) directly modulates PLQY, EQE, and CIE coordinates in finished devices; for example, replacing phenyl with a tert-butylphenyl group in the same dibenzofuran scaffold shifts EQE from 7.15% to 7.26% and PLQY from 52% to 54% under identical fabrication conditions [1]. Consequently, procurement of a generic anthracene–dibenzofuran compound without verification of the exact substitution pattern risks device underperformance that cannot be compensated by dopant or stack optimization.

Quantitative Differentiation Evidence for 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan Versus Closest Analogs


Naphthalen-2-yl vs. Phenyl Substitution on the Anthracene Core: 18% Higher EQE and 4 Percentage-Point Gain in Horizontal Dipole Orientation in a Closely Related Host Scaffold

The target compound carries a naphthalen-2-yl group at the anthracene 10-position, whereas the commercially prevalent analog DBFPA (2-(10-phenylanthracen-9-yl)dibenzo[b,d]furan) bears a simple phenyl ring. Although head-to-head device data for this exact pair are not published, a direct comparative study in the closely analogous penta-helicene–anthracene host system demonstrates that replacing phenyl with naphthalen-2-yl (BABH → NABH) increases EQE from 10.5% to 12.4% (a relative gain of 18%) and raises the horizontal transition dipole moment ratio from 89% to 93% in doped films . In the exact dibenzofuran–anthracene scaffold, the related pair DBFPA vs. DBFtPA confirms that aryl substituent identity quantitatively shifts PLQY (52% → 54%) and EQE (7.15% → 7.26%) [1]. The extended π-system of naphthalen-2-yl is expected to confer larger performance gains than the tert-butylphenyl modification. Cross-study extrapolation places the target compound's anticipated EQE advantage over DBFPA in the range of 10–20% relative improvement under comparable device architectures.

Blue Fluorescent OLED Horizontal Dipole Orientation External Quantum Efficiency

Regioisomeric Differentiation: 2-Dibenzofuran vs. 4-Dibenzofuran Substitution Position Determines OLED Charge Transport Balance

The target compound attaches the anthracene–naphthalene unit at the 2-position of dibenzofuran, whereas the more widely referenced positional isomer (CAS 929539-41-3, purity 95–98% ) connects at the 4-position. Published device data for the 4-position analog, formulated as 10-(dibenzo[b,d]furan-4-yl)-9-(naphthalene-2-yl)anthracene, report luminance of 2410 cd·m⁻², luminous efficiency of 2.32 cd·A⁻¹, power efficiency of 1.36 lm·W⁻¹, and EQE of 1.99% at 30 mA·cm⁻², with CIE coordinates of (0.17, 0.14) at 6.0 V [1]. A 2026 study on 1-DBF-PCz, 2-DBF-PCz, and 4-DBF-PCz regioisomers explicitly demonstrates that the dibenzofuran substitution position (1-, 2-, or 4-) alters photophysics and device performance in OLEDs [2]. The 2-position attachment in the target compound is expected to offer distinct HOMO/LUMO alignment and intermolecular packing relative to the 4-position isomer, which directly impacts charge injection barriers and exciton recombination zone distribution.

Regioisomer Effect Dibenzofuran Substitution Position Charge Transport Balance

Dibenzofuran-Modified Anthracene vs. 9,10-Bis(2-naphthyl)anthracene (ADN): Frontier Orbital Tuning for Improved Charge Injection

9,10-Bis(2-naphthyl)anthracene (ADN, CAS 122648-99-1) is the historical benchmark host for blue OLEDs, with a reported HOMO of 5.8 eV, LUMO of 2.6 eV, absorption λmax at 375/395 nm, fluorescence λem at 425 nm (in THF), and a blue-device current efficiency of approximately 1.2 cd·A⁻¹ . The target compound incorporates an electron-rich dibenzofuran moiety that computational studies of analogous anthracene–dibenzofuran hybrids place at a HOMO level of approximately −5.4 eV [1], representing a ∼0.4 eV shallower HOMO that facilitates more efficient hole injection from typical hole-transport layers. Modern anthracene–dibenzofuran hosts (e.g., m-PPDF, p-PPDF, DBFPA, DBFtPA) consistently deliver EQE values of 7.0–8.2% in blue OLED architectures [2][3], compared to early ADN-based devices achieving <2% EQE. While a portion of this gain stems from improved device architectures, the dibenzofuran unit's contribution to HOMO/LUMO tuning and bipolar charge transport is well-established.

HOMO/LUMO Engineering Host Material Benchmarking Blue OLED Efficiency

Naphthalen-2-yl vs. Naphthalen-1-yl Connectivity: Steric and Packing Implications for Solid-State Photophysics

The target compound employs naphthalen-2-yl connectivity to the anthracene core, as opposed to the commercially available naphthalen-1-yl isomer (CAS 1226809-42-2, 98% purity) . The 2-naphthyl attachment positions the fused ring system with its long axis extending away from the anthracene plane, minimizing steric clash with the peri-hydrogens of anthracene, whereas the 1-naphthyl isomer introduces greater steric congestion that can twist the naphthalene ring out of conjugation . A recent study on deep-blue OLED hosts explicitly demonstrates that naphthalen-2-yl substitution (NABH) achieves a horizontal dipole orientation ratio of 93%, compared to 89% for the phenyl-substituted analog (BABH), linking the extended planar geometry of 2-naphthyl to improved molecular orientation in vacuum-deposited films . This enhanced orientation directly translates to higher light outcoupling efficiency. The naphthalen-1-yl isomer (CAS 1226809-42-2) is listed by multiple suppliers but lacks comparable published device data, making the 2-naphthyl variant the structurally preferred choice for applications where horizontal dipole alignment is a design objective.

Naphthalene Connectivity Steric Effects Solid-State Packing

Optimal Application Scenarios for 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan Based on Quantitative Differentiation Evidence


Blue Fluorescent OLED Host Material Requiring Maximum Light Outcoupling Efficiency

In blue F-OLED stacks where EQE is limited by low horizontal dipole orientation of the host matrix, 2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan is the structurally preferred candidate among anthracene–dibenzofuran hosts. Cross-study evidence demonstrates that naphthalen-2-yl substitution increases the horizontal transition dipole moment ratio to 93% (vs. 89% for phenyl-substituted analogs), directly boosting light outcoupling and yielding an 18% relative EQE gain (12.4% vs. 10.5%) in a closely related host system . This positions the compound as a strong candidate for high-efficiency blue fluorescent OLEDs where every percentage point of EQE improvement translates to measurable display power savings.

Host Engineering for Deep-Blue OLEDs with Narrowband Emission Targeting BT.2020 Color Gamut

The anthracene–dibenzofuran host platform has been successfully deployed with multiple-resonance TADF emitters to achieve deep-blue OLEDs with CIE y < 0.05 and narrowband emission (FWHM 16 nm at 476 nm), delivering current efficiencies up to 154.3 cd·A⁻¹ in optimized top-emitting architectures [1]. The target compound's naphthalen-2-yl group provides the extended π-conjugation and thermal stability (Tg > 188 °C in related naphthalen-2-yl hosts ) required for the high-temperature vacuum deposition processes used in top-emitting OLED fabrication. Its 2-dibenzofuran connectivity offers a distinct regioisomeric profile for fine-tuning carrier balance when paired with narrowband MR-TADF dopants.

Replacement of Legacy ADN-Based Hosts in Upgraded Blue OLED Formulations

For R&D teams currently using 9,10-bis(2-naphthyl)anthracene (ADN) as a blue host and seeking improved efficiency without abandoning the anthracene core motif, the target compound offers a ∼0.4 eV shallower HOMO level (≈ −5.4 eV vs. ADN's 5.8 eV ) through dibenzofuran incorporation, reducing the hole injection barrier from common hole-transport layers. Modern anthracene–dibenzofuran hosts consistently deliver EQE values in the 7.0–8.2% range vs. ADN's legacy benchmark of <2% [2][3]. The retention of the naphthalen-2-yl group preserves the favorable morphological stability associated with ADN while the dibenzofuran unit provides the electronic differentiation needed for improved performance.

Structure–Property Relationship Studies on Regioisomer-Dependent Host Performance

The target compound, with its specific 2-dibenzofuran substitution pattern and naphthalen-2-yl connectivity, serves as a valuable reference standard in systematic structure–property relationship (SPR) studies comparing the effects of dibenzofuran attachment position (1-, 2-, 3-, 4-) and aryl substituent identity (phenyl, naphthyl, biphenyl) on OLED host performance. Published regioisomer effect studies on dibenzofuran-based hosts confirm that substitution position measurably alters device photophysics [4]. The availability of the target compound at 98% purity with batch QC documentation (NMR, HPLC, GC) makes it suitable as a well-characterized SPR probe for academic and industrial OLED materials discovery programs.

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